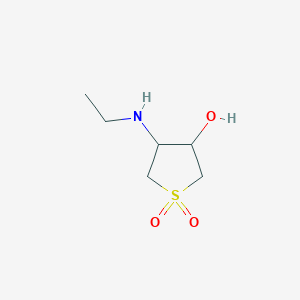

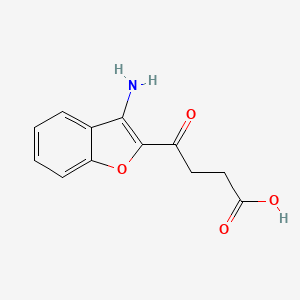

4-(Ethylamino)tetrahydrothiophene-3-OL 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(Ethylamino)tetrahydrothiophene-3-OL 1,1-dioxide" is not directly mentioned in the provided papers, but the papers discuss related thiophene derivatives and their chemical properties. Thiophene derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse applications in materials science and synthetic chemistry.

Synthesis Analysis

Paper details the synthesis of a new 3,4-ethylenedioxythiophene monomer functionalized by a sulphonate group. The synthesis involves electrochemical polymerization in water, which leads to the formation of water-soluble oligomers. This method also allows for the creation of a polymer film with cation-exchange properties when polymerized with an unsubstituted monomer.

In paper , reproducible methods are described for the preparation of 3,4-epoxytetrahydrothiophen 1,1-dioxide and trans-tetrahydrothiophen-3,4-diol 1,1-dioxide. These compounds are synthesized through acid-catalyzed reactions with hydrogen peroxide. The paper clarifies previous confusion regarding the effects of acetic and formic acids in these reactions.

Molecular Structure Analysis

The structure of thiophene derivatives is crucial for their chemical behavior and potential applications. Paper discusses the X-ray diffraction analysis of a selenacyclooctane derivative, which provides insights into the molecular structure of such compounds. Although not directly related to "4-(Ethylamino)tetrahydrothiophene-3-OL 1,1-dioxide," understanding the structural analysis techniques can be relevant for studying similar thiophene derivatives.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives is highlighted in paper , where the oxidation of trans-tetrahydrothiophen-3,4-diol 1,1-dioxide by periodate is described, leading to the formation of 2,2′-sulphonyldiacetaldehyde. The paper also explores the reactions of this dialdehyde with various nucleophiles, resulting in both linear and cyclic compounds.

Paper provides an example of the unique reactivity of a selenacyclooctane derivative, which can undergo various reactions to yield different products such as carbenium iodide, diselenole, and dithiocarboxylate, under mild conditions. This showcases the diverse chemical behavior of thiophene-related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The electrochemical polymerization process described in paper not only synthesizes the monomer but also imparts permanent cation-exchange properties to the resulting polymer film. This indicates that the functionalization of thiophene derivatives can lead to materials with specific and desirable properties.

Propriétés

IUPAC Name |

4-(ethylamino)-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-2-7-5-3-11(9,10)4-6(5)8/h5-8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUFFWJIYMWWIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CS(=O)(=O)CC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424378 |

Source

|

| Record name | 3-(Ethylamino)-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylamino)tetrahydrothiophene-3-OL 1,1-dioxide | |

CAS RN |

66335-84-0 |

Source

|

| Record name | 3-(Ethylamino)-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)